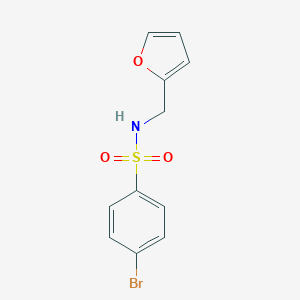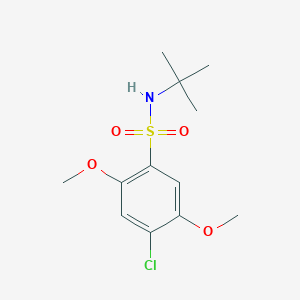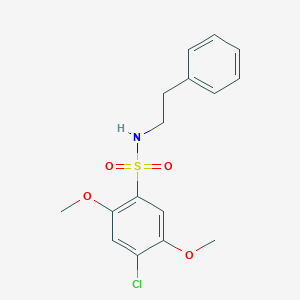![molecular formula C11H12N2OS3 B273555 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol, also known as DODT, is a heterocyclic compound that has been extensively studied in the field of materials chemistry. DODT has unique properties, such as its ability to self-assemble into well-ordered monolayers, which make it a promising candidate for a variety of scientific research applications.
作用機序
The mechanism of action of 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol is not well understood, but it is believed to be related to its unique structure and ability to self-assemble into well-ordered monolayers. This compound has been shown to have a high degree of stability and to form strong intermolecular interactions with other molecules.
Biochemical and Physiological Effects:
There is currently no research on the biochemical or physiological effects of this compound. However, it is important to note that this compound is not intended for human consumption and should only be used in laboratory settings.
実験室実験の利点と制限
One of the major advantages of using 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol in lab experiments is its ability to self-assemble into well-ordered monolayers, which makes it a promising candidate for the development of molecular electronic devices and other materials science applications. However, one limitation of using this compound is its relatively high cost compared to other organic compounds.
将来の方向性
There are many potential future directions for research on 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol, including the development of new synthesis methods, the study of its unique properties and applications in materials science, and the investigation of its potential use in other fields such as medicine and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
合成法
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol can be synthesized using a variety of methods, including the reaction of 1,2-diaminoethane with 1,2-benzenedithiol in the presence of a catalyst such as copper(II) chloride. Other methods include the reaction of 1,2-diaminoethane with 1,2-dithiolane-4,5-diol or the reaction of 1,2-diaminoethane with 1,2-benzenedithiol in the presence of a base such as sodium hydroxide.
科学的研究の応用
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol has been extensively studied for its potential applications in materials science, such as in the development of molecular electronic devices, sensors, and catalysts. This compound has also been used as a building block for the synthesis of other organic compounds with unique properties.
特性
分子式 |
C11H12N2OS3 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol |
InChI |
InChI=1S/C11H12N2OS3/c1-11(2)3-5-6(4-14-11)17-9-7(5)8(15)12-10(16)13-9/h3-4H2,1-2H3,(H2,12,13,15,16) |
InChIキー |
KGTUOCNOFHHETF-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=S)NC(=S)N3)C |
正規SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)






![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
